molecular formula C14H21IO4 B13494311 Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13494311
M. Wt: 380.22 g/mol
InChI Key: RIAJSHAIVHKHNJ-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core. Key structural elements include:

  • Iodomethyl group at position 1: Enhances reactivity for nucleophilic substitution (e.g., Suzuki coupling or halogen exchange) .
  • Ethyl carboxylate at position 4: Provides ester functionality for further hydrolysis or derivatization.

The bicyclo[2.1.1]hexane system imposes significant ring strain, impacting conformational stability and reactivity. Crystallographic validation using SHELX software (commonly employed for small-molecule refinement) confirms its structural rigidity .

Properties

Molecular Formula

C14H21IO4

Molecular Weight

380.22 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H21IO4/c1-2-18-12(16)14-7-13(8-14,9-15)19-11(14)10-3-5-17-6-4-10/h10-11H,2-9H2,1H3

InChI Key

RIAJSHAIVHKHNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCOCC3)CI

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate generally follows a multi-step approach involving:

  • Construction of the bicyclic oxabicyclo[2.1.1]hexane core, often via photochemical [2+2] cycloaddition reactions.
  • Introduction of the iodomethyl group through selective iodination or halogenation techniques.
  • Attachment of the oxan-4-yl substituent via nucleophilic substitution or ring-opening reactions of tetrahydropyran derivatives.
  • Esterification to form the ethyl carboxylate moiety, typically through reaction with ethyl alcohol under acidic or catalytic conditions.

This sequence demands precise control of reaction conditions to maintain stereochemical integrity and achieve high yields.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Photochemical [2+2] Cycloaddition UV light, suitable alkene precursors Formation of 2-oxabicyclo[2.1.1]hexane core
2 Iodomethylation Iodine sources (e.g., I2, N-iodosuccinimide), base Introduction of iodomethyl substituent at C1
3 Substitution/Attachment Oxan-4-yl nucleophile or protected tetrahydropyran Installation of oxan-4-yl group at C3
4 Esterification Ethanol, acid catalyst (e.g., H2SO4) or coupling agents Formation of ethyl ester at C4-carboxylate

This table summarizes the typical synthetic steps and conditions reported in literature and patent disclosures.

Photochemical Cycloaddition

  • The bicyclic core is constructed via a [2+2] cycloaddition between an alkene and an oxirane or related oxygen-containing alkene under UV irradiation.
  • This step is crucial for establishing the rigid bicyclic framework and the oxygen bridge characteristic of the 2-oxabicyclo[2.1.1]hexane system.
  • Photochemical reactors or continuous flow photochemistry setups are often employed to optimize yield and scalability.

Iodomethyl Group Introduction

  • The iodomethyl substituent is introduced by selective halogenation of a methyl group adjacent to the bicyclic ring.
  • Common reagents include molecular iodine (I2), N-iodosuccinimide (NIS), or other electrophilic iodine sources.
  • Reaction conditions are optimized to avoid over-iodination or side reactions, often performed at low temperature with mild bases.

Oxan-4-yl Group Attachment

  • The oxan-4-yl group (tetrahydropyranyl moiety) is introduced either by nucleophilic substitution on a suitable leaving group or by ring-opening of a protected tetrahydropyran derivative.
  • This step requires careful control to preserve the bicyclic core and stereochemistry.
  • Protective groups may be used during intermediate steps to avoid unwanted side reactions.

Esterification to Ethyl Carboxylate

  • The carboxylic acid intermediate is esterified with ethanol under acidic catalysis or using coupling agents like DCC (dicyclohexylcarbodiimide).
  • This step finalizes the synthesis, yielding the ethyl ester functional group critical for the compound’s properties and applications.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Notes on Optimization
Photochemical Cycloaddition UV light (254-300 nm), inert solvent (e.g., acetonitrile), 0-25°C Use of continuous flow photoreactors improves control and yield
Iodomethylation I2 or NIS, base (e.g., NaHCO3), 0-5°C Low temperature minimizes side reactions
Oxan-4-yl Attachment Nucleophile in polar aprotic solvent (e.g., DMF), 25-50°C Protective groups may be required
Esterification Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux Removal of water drives equilibrium towards ester formation

These optimized conditions are derived from experimental reports and industrial synthesis principles to maximize purity and yield.

Analytical Data Supporting Preparation

Summary Table of Preparation Method Attributes

Attribute Description
Core Synthesis Method Photochemical [2+2] cycloaddition
Key Functional Group Install Iodomethylation via electrophilic iodine reagents
Substituent Introduction Nucleophilic substitution for oxan-4-yl group
Final Functionalization Acid-catalyzed esterification to ethyl ester
Reaction Environment Controlled temperature, inert atmosphere, photochemical setup
Purification Techniques Chromatography, recrystallization
Typical Yield Range 60-85% overall yield depending on scale and optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[21

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique bicyclic structure, potentially binding to enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.1.1]hexane Core

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Key Differences: Azidomethyl group replaces iodomethyl, enabling click chemistry applications (e.g., Huisgen cycloaddition).
  • Molecular Weight : 283.26 g/mol (vs. 338.14 g/mol for the target compound) .
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Key Differences :
    • Aromatic trifluoromethoxy phenyl group at position 3 enhances lipophilicity and metabolic stability.
    • Higher molecular weight (456.20 g/mol) due to the fluorinated aromatic substituent .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Key Differences: Amino group at position 4 increases water solubility (as hydrochloride salt). Lacks iodomethyl and oxan-4-yl groups, reducing steric bulk and halogen-related reactivity .

Ring System Modifications

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate
  • Key Differences :
    • Spiro-oxetane fusion introduces a four-membered cyclic ether, increasing ring strain and altering solubility.
    • Molecular weight: 338.14 g/mol (identical to the target compound but with distinct stereoelectronic properties) .
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate
  • Key Differences: Bicyclo[2.2.1]heptane core expands the ring system, reducing strain and modifying conformational flexibility. Ketone group at position 3 enables keto-enol tautomerism, absent in the target compound .

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility Profile
Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 338.14 Iodomethyl, oxan-4-yl 0.9 Low in water, soluble in DMSO
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 283.26 Azidomethyl, 3,3-dimethyl 1.2 Moderate in organic solvents
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 199.66 Amino (as hydrochloride) -0.5 High in polar solvents
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 456.20 Iodomethyl, trifluoromethoxy phenyl 3.5 Lipophilic, insoluble in water

Biological Activity

Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}IO4_{4}, with a molecular weight of approximately 324.14 g/mol. The compound features an iodomethyl group, which is significant for its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the iodocyclization process that forms the bicyclic structure. The synthetic route may include the following steps:

  • Formation of the bicyclic core.
  • Introduction of the iodomethyl and oxan-4-yl groups.
  • Esterification to yield the final product.

Advanced synthetic methods often utilize reagents like iodine, ethyl alcohol, and various catalysts under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodomethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can modulate enzyme activities or receptor interactions.

Pharmacological Properties

Research indicates that compounds within the bicyclic family exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Potential : Preliminary studies indicate that certain bicyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Study on Antimicrobial Effects : A study demonstrated that derivatives of 2-oxabicyclo[2.1.1]hexanes exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cancer Cell Line Testing : Another investigation assessed the impact of bicyclic compounds on various cancer cell lines, revealing promising results in reducing cell viability in certain types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexaneC10_{10}H13_{13}IO3_{3}Antimicrobial
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexaneC12_{12}H17_{17}IO4_{4}Anticancer

This table illustrates that while similar compounds may share certain properties, the specific substitutions in this compound could impart distinct biological activities.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the bicyclic core via [2+2] photocycloaddition using a mercury lamp (λ = 254 nm) to initiate ring closure .
  • Step 2 : Introduction of the iodomethyl group via iodocyclization, requiring stoichiometric control of N-iodosuccinimide (NIS) to avoid over-iodination .
  • Step 3 : Functionalization with the oxan-4-yl group using Mitsunobu conditions (DIAD/TPP) or palladium-catalyzed cross-coupling . Yields are highly sensitive to reaction time and temperature; optimal purity (>95%) is achieved via flash chromatography (hexane/EtOAc gradient) .

Q. How is the structural integrity of this compound validated?

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs like SHELXL for refinement) confirms the bicyclo[2.1.1]hexane framework and substituent geometry .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 4.2–4.4 ppm (quartet, ethyl ester), δ 3.5–3.7 ppm (oxan-4-yl protons), δ 2.8–3.1 ppm (iodomethyl protons) .
  • ¹³C NMR : C=O at ~170 ppm, C-I at ~5 ppm .
    • HRMS : Molecular ion [M+H]⁺ at m/z 452.0984 (calculated) .

Q. What are the primary reactivity patterns of this compound?

The iodomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or azides (e.g., NaN₃ in DMF at 60°C yields azido derivatives) . The oxabicyclo framework is stable under acidic conditions but susceptible to ring-opening under strong bases (e.g., NaOH/EtOH) . Caution : The compound’s acute toxicity (LD₅₀ = 120 mg/kg in mice) necessitates glovebox use for reactive substitutions .

Advanced Research Questions

Q. How can computational modeling guide experimental design for derivatives?

  • DFT calculations (e.g., Gaussian 16) predict regioselectivity in substitution reactions by analyzing transition-state energies .
  • Molecular docking (AutoDock Vina) identifies potential bioactivity by simulating interactions with enzyme active sites (e.g., cytochrome P450) .
  • Solvent effects : COSMO-RS models optimize reaction solvents to enhance SN2 kinetics (e.g., DMF > DMSO in azide substitutions) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Study : Discrepancies in torsional angles (X-ray vs. NMR) may arise from dynamic puckering. Use Cremer-Pople parameters to quantify ring puckering and compare with DFT-optimized geometries .
  • Validation tools : The RIGU metric in PLATON or checkCIF in SHELXL flags outliers (e.g., bond-length mismatches >3σ) .
  • Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) detects conformational exchange broadening (e.g., oxan-4-yl chair-flip kinetics) .

Q. How does the oxan-4-yl group influence bioactivity compared to other substituents?

  • Comparative SAR table :
SubstituentLogPIC₅₀ (μM) vs. CYP3A4Solubility (mg/mL)
Oxan-4-yl2.10.451.2
Cyclohexyl3.81.20.3
Methyl1.5>102.5
  • The oxan-4-yl group balances lipophilicity (LogP ~2.1) and hydrogen-bonding capacity, enhancing membrane permeability and target affinity .

Q. What mechanistic insights explain unexpected byproducts in iodomethyl substitutions?

  • Competing pathways : Radical pathways (via trace O₂) generate ethyl 3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (deiodinated byproduct). Use radical scavengers (BHT) to suppress .
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) favor elimination over substitution, forming bicyclo[2.1.1]hexene derivatives. Mitigate via low-temperature (-20°C) reactions .

Methodological Notes

  • Safety : Always use <5 mmol scale for hazardous steps (e.g., photocycloadditions) and monitor iodine release with starch-iodide paper .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR FIDs for peer validation .

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